1,2-Ethanediamine, polymer with 1,2-dichloroethane

Overview

Description

1,2-Ethanediamine, polymer with 1,2-dichloroethane, is a synthetic polymer formed by the reaction of 1,2-ethanediamine (also known as ethylenediamine) with 1,2-dichloroethane. This polymer belongs to the class of polyelectrolytes and finds applications in various fields, including water treatment, coatings, and adhesives.

Synthesis Analysis

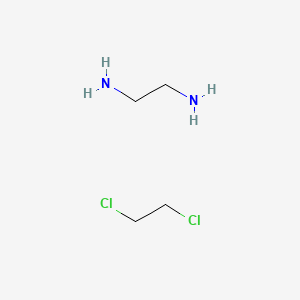

The synthesis of this polymer involves the reaction between 1,2-ethanediamine and 1,2-dichloroethane. The chemical equation for the synthesis is as follows:

[ \text{1,2-Ethanediamine} + \text{1,2-dichloroethane} \rightarrow \text{Polymer} ]

During this process, hydrogen chloride (HCl) is generated as a byproduct. The amine groups in 1,2-ethanediamine react with the chloro groups in 1,2-dichloroethane, resulting in the formation of the polymer.

Molecular Structure Analysis

The polymer’s molecular structure consists of repeating units derived from 1,2-ethanediamine and 1,2-dichloroethane. It is a high-molecular-weight compound with a tendency to adsorb onto surfaces in aqueous suspensions. The exact arrangement of monomer units and the degree of polymerization determine its properties.

Chemical Reactions Analysis

1,2-Ethanediamine, polymer with 1,2-dichloroethane, can participate in various chemical reactions. For instance:

- Hydrolysis : The polymer can undergo hydrolysis, breaking down into its constituent monomers under specific conditions.

- Crosslinking : Crosslinking agents can be used to modify the polymer’s properties, such as increasing its stability or enhancing its mechanical strength.

Physical And Chemical Properties Analysis

- Solubility : The polymer is typically water-soluble due to its ionic nature.

- Charge Density : The presence of amine and chloro groups imparts charge to the polymer, affecting its behavior in solution.

- Viscosity : The high molecular weight contributes to its viscosity.

- Thermal Stability : The polymer’s stability at elevated temperatures influences its performance.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Novel Compounds : 1,2-Ethanediamine is utilized in synthesizing new chemical entities. For example, a stable dication was synthesized using 1,2-ethanediamine and 1-chloro-2-nitrobenzene (Keypour et al., 2009).

Green Materials Development

- Eco-Friendly Hybrid Materials : Research documents the synthesis of polyhydroxyurethanes (PHUs) using 1,2-ethanediamine, emphasizing the development of environmentally sustainable materials (Ghasemlou et al., 2020).

Sensor Technology

- Selective Sensing Applications : A zinc–pamoate coordination polymer, incorporating 1,2-ethanediamine, demonstrates potential as a dual luminescence sensor for detecting specific substances (Ye et al., 2015).

Catalysis

- Catalytic Processes : 1,2-Dichloroethane has been used in catalytic studies to increase ethylene selectivity in certain reactions (Lambert et al., 2005).

Polymer Technology

- Polymers and Film Formation : The compound has shown potential in creating dynamic polymers capable of guest exchange and exhibiting different physical properties (Martí-Rujas et al., 2015).

Environmental Applications

- Carbon Dioxide Capture : Hyper-crosslinked polymers, synthesized using 1,2-dichloroethane, have been researched for their ability to capture and store carbon dioxide (Fu et al., 2017).

- PVC Manufacture from Ethane : A catalytic process using ethane and molecular chlorine, involving 1,2-dichloroethane, has been studied to improve the production efficiency of vinyl chloride for PVC (Zichittella & Pérez–Ramírez, 2021).

Bioremediation

- Microbial Dehalorespiration : Strains of Desulfitobacterium dichloroeliminans have been identified for their ability to metabolically convert 1,2-dichloroethane into non-toxic end products, indicating potential for groundwater decontamination (De Wildeman et al., 2003).

Advanced Material Properties

- Tunable Polymer Films : Research on poly(quinoxaline-2,3-diyl)s, involving 1,2-dichloroethane, highlights their use in creating films with selective reflection of circularly polarized light, showing promise in advanced material applications (Nagata et al., 2014).

Photocatalysis

- Photocatalytic Degradation : PAni-TiO2 nanocomposites, synthesized with 1,2-dichloroethane, have been used for the degradation of chlorinated hydrocarbons in wastewater treatment (Mohsenzadeh et al., 2019).

Safety And Hazards

- Contaminants : Some formulations may contain contaminants like epichlorohydrin and acrylamide, which are health concerns.

- Handling : Proper handling and protective measures are essential due to potential exposure to hazardous monomers during synthesis.

- Regulation : Regulatory bodies assess the safety of polyelectrolytes used in water treatment.

Future Directions

Research in this field should focus on:

- Improved Formulations : Developing safer and more effective formulations.

- Application Optimization : Enhancing the polymer’s performance in water treatment and other applications.

- Environmental Impact : Investigating its fate in the environment and potential ecological effects.

properties

IUPAC Name |

1,2-dichloroethane;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2.C2H8N2/c2*3-1-2-4/h1-2H2;1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTWYIVBDHBMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49553-92-6 | |

| Record name | 1,2-Ethanediamine, polymer with 1,2-dichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49553-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00964254 | |

| Record name | Ethane-1,2-diamine--1,2-dichloroethane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloroethane; ethane-1,2-diamine | |

CAS RN |

49553-92-6 | |

| Record name | 1,2-Ethanediamine, polymer with 1,2-dichloroethane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane-1,2-diamine--1,2-dichloroethane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.